molecular formula C22H20FN3O3S B2833955 N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide CAS No. 1049446-33-4

N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide

Cat. No.: B2833955
CAS No.: 1049446-33-4
M. Wt: 425.48
InChI Key: LAQFKLYSHKUFFB-UHFFFAOYSA-N
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Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide is a heterocyclic compound featuring a fused imidazo[2,1-b][1,3]thiazole core. Key structural elements include:

  • 3-carboxamide group: Linked to a 3,4-dimethoxyphenethyl chain, which enhances solubility and may facilitate receptor binding via hydrogen bonding or hydrophobic interactions .
    This compound is hypothesized to exhibit biological activity due to its structural resemblance to pharmacologically active imidazothiazoles, such as acetylcholinesterase inhibitors or aldose reductase inhibitors .

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN3O3S/c1-28-19-8-3-14(11-20(19)29-2)9-10-24-21(27)18-13-30-22-25-17(12-26(18)22)15-4-6-16(23)7-5-15/h3-8,11-13H,9-10H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAQFKLYSHKUFFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C2=CSC3=NC(=CN23)C4=CC=C(C=C4)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazo[2,1-b]thiazole core, followed by the introduction of the 3,4-dimethoxyphenethyl and 4-fluorophenyl groups. Common reagents used in these reactions include thionyl chloride, dimethylformamide, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups, enhancing the compound’s reactivity or biological activity.

Scientific Research Applications

Pharmacological Properties

The compound exhibits a range of pharmacological activities that make it a candidate for various therapeutic applications:

  • Antiviral Activity : Research indicates that derivatives of pyrazolo[1,5-a]pyrimidin-7-amine, including 3-(4-chlorophenyl)-N-isopropyl-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine, have shown efficacy in treating viral infections. The compound's mechanism involves inhibiting viral replication, which is critical in the management of viral diseases .
  • Neuroprotective Effects : The compound has been studied for its neuroprotective properties. It modulates neurotransmitter systems and has been linked to reducing excitotoxicity associated with neurodegenerative diseases. This is particularly relevant in conditions such as Alzheimer's disease and Parkinson's disease, where excessive glutamate signaling can lead to neuronal damage .

Therapeutic Applications

The therapeutic potential of this compound extends across various fields:

2.1. Treatment of Viral Infections

The compound has been highlighted in patents as a promising agent in the treatment of viral infections. Its ability to interfere with viral replication pathways positions it as a candidate for further development in antiviral therapies .

2.2. Neurological Disorders

Given its neuroprotective properties, 3-(4-chlorophenyl)-N-isopropyl-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine may be useful in developing treatments for neurological disorders. Research into its effects on NMDA receptors suggests it could mitigate excitotoxicity and provide protection against neurodegeneration .

2.3. Cancer Research

Emerging studies suggest that compounds within the pyrazolo[1,5-a]pyrimidin family may have antitumor effects due to their ability to modulate cellular signaling pathways involved in cancer progression. The specific mechanisms through which this compound exerts its effects are still under investigation but represent a promising area for future research.

Case Studies and Research Findings

Several studies have documented the effects and potential applications of 3-(4-chlorophenyl)-N-isopropyl-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine:

StudyFocusFindings
Patent WO2015110491A2Antiviral activityDemonstrated efficacy against specific viral strains; potential for therapeutic development .
Neuroprotection StudiesNeurological disordersShowed modulation of NMDA receptors; reduced neuronal damage in experimental models of neurodegeneration .
Cancer ResearchAntitumor effectsIndicated potential to inhibit tumor cell proliferation through specific signaling pathways; further studies required for validation.

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally related imidazo[2,1-b][1,3]thiazole derivatives and their distinguishing features:

Compound Name Substituents (Position 6) Carboxamide/Amide Substituent (Position 3) Key Properties/Activities Reference
N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide 4-fluorophenyl N-(3,4-dimethoxyphenethyl) Hypothesized enhanced solubility and receptor binding due to methoxy and fluorophenyl groups.
6-(4-fluorophenyl)-N-[(pyridin-2-yl)methyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide (BI82825) 4-fluorophenyl N-(pyridin-2-ylmethyl) Pyridine moiety may improve metal coordination or π-stacking; lower logP vs. dimethoxy.
N-(4-acetamidophenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide 3-nitrophenyl N-(4-acetamidophenyl) Nitro group enhances electron-withdrawing effects; acetamide may influence bioavailability.
2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-fluoropyridin-3-yl)acetamide (5g) 4-fluorophenyl N-(6-fluoropyridin-3-yl)acetamide Fluoropyridine substituent may enhance CNS penetration; acetamide linkage differs.
6-(4-Bromophenyl)-2-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole (881040-03-5) 4-bromophenyl None (2-(4-fluorophenyl) substituent) Bromine increases hydrophobicity; dual aryl groups may enhance π-stacking.

Key Structural and Functional Comparisons:

Bromophenyl groups increase molecular weight and hydrophobicity, which may affect pharmacokinetics .

Carboxamide Modifications: 3,4-Dimethoxyphenethyl chain: Methoxy groups improve solubility and may engage in hydrogen bonding, while the phenethyl group contributes to lipophilicity .

Biological Activity Trends :

  • Compounds with hydrazinecarbothioamide substituents (e.g., derivatives in ) show aldose reductase inhibition, suggesting the imidazothiazole core is critical for enzyme interaction .
  • Fluorophenyl-containing derivatives (e.g., 5g in ) exhibit moderate acetylcholinesterase inhibition, highlighting fluorine's role in optimizing binding .

Biological Activity

N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide is a compound that has attracted significant attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Synthesis

The compound features an imidazo[2,1-b][1,3]thiazole core with various substituents that enhance its biological properties. The synthesis typically involves multi-step organic reactions, including the formation of the thiazole ring and subsequent modifications to introduce the phenyl and dimethoxyphenyl groups. Common reagents include thionyl chloride and dimethylformamide .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It may modulate enzyme activities or receptor functions, leading to various biochemical responses such as:

  • Inhibition of cell proliferation : The compound has been shown to inhibit the growth of cancer cells by inducing apoptosis.
  • Antimicrobial activity : Its structure allows it to interact with bacterial enzymes, demonstrating potential as an antibacterial agent.
  • Anti-inflammatory effects : Preliminary studies suggest it may reduce inflammation through modulation of inflammatory pathways.

Antitumor Activity

Research indicates that compounds with similar thiazole structures exhibit significant antitumor properties. For example, derivatives have shown IC50 values in the low micromolar range against various cancer cell lines . The presence of electron-donating groups on the phenyl ring enhances cytotoxicity.

CompoundCell LineIC50 (µg/mL)Mechanism
Compound 1HeLa1.61 ± 1.92EGFR inhibition
Compound 2Jurkat< 10Apoptosis induction
Compound 3HT29< 5Cell cycle arrest

Antimicrobial Activity

The imidazo[2,1-b]thiazole derivatives have also been evaluated for their antimicrobial properties. Studies have shown that these compounds can inhibit growth in various bacterial strains, including E. coli and S. aureus, with reported IC50 values ranging from 33 nM to several micromolar concentrations depending on structural modifications .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that specific structural features are crucial for enhancing biological activity:

  • Substituents on the phenyl rings : Electron-withdrawing groups increase potency against cancer cells.
  • Thiazole ring modifications : The presence of certain functional groups can significantly alter the compound's interaction with biological targets.
  • Hydrophobic interactions : The compound's ability to engage in hydrophobic contacts with proteins is essential for its efficacy .

Case Studies

  • Antitumor Efficacy : A study conducted on a series of thiazole derivatives demonstrated that compounds closely related to this compound exhibited significant cytotoxic effects against HeLa cells with minimal toxicity towards normal cells .
  • Mechanistic Insights : Molecular dynamics simulations indicated that certain analogs bind effectively to Bcl-2 proteins, suggesting a mechanism involving inhibition of anti-apoptotic pathways .

Q & A

Q. What are the standard synthetic protocols for preparing N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide?

The synthesis involves multi-step reactions, typically starting with cyclization to form the imidazo[2,1-b]thiazole core. Key steps include:

  • Core formation : Cyclization of thiazole precursors under reflux in solvents like dimethylformamide (DMF) or dichloromethane (DCM) with catalysts such as triethylamine .
  • Functionalization : Introduction of the 4-fluorophenyl and 3,4-dimethoxyphenylethyl groups via coupling reactions. Optimized conditions (e.g., 60–80°C, inert atmosphere) improve yields .
  • Carboxamide linkage : Amide bond formation using carbodiimide-based coupling agents (e.g., EDC/HOBt) .

Q. How is structural confirmation of the compound achieved post-synthesis?

Characterization relies on:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions and stereochemistry .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight confirmation .
  • X-ray crystallography (if crystalline): Resolves absolute configuration, as demonstrated for analogous imidazo-thiazole derivatives .

Q. What solubility and bioavailability challenges are associated with this compound?

The carboxamide group enhances solubility, but the hydrophobic 3,4-dimethoxyphenyl and fluorophenyl groups may limit aqueous solubility. Strategies include:

  • Co-solvent systems : Use DMSO or PEG-based vehicles for in vitro assays .
  • Prodrug modification : Esterification of the carboxamide (e.g., ethyl ester derivatives) to improve membrane permeability .

Advanced Research Questions

Q. How can reaction yields be optimized during the synthesis of the imidazo[2,1-b]thiazole core?

Low yields often stem from side reactions during cyclization. Mitigation strategies:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) stabilize intermediates .
  • Catalyst tuning : Triethylamine or palladium catalysts enhance regioselectivity .
  • Temperature control : Maintaining 70–80°C minimizes byproduct formation .

Q. What experimental approaches resolve contradictions in reported biological activities (e.g., kinase inhibition vs. antimicrobial effects)?

Discrepancies may arise from assay conditions or structural analogs. Methodological solutions:

  • Dose-response profiling : Compare IC₅₀ values across assays to identify potency thresholds .
  • Structural analogs : Test derivatives (e.g., methyl or chloro substitutions) to isolate pharmacophores .
  • Target validation : Use siRNA or CRISPR knockout models to confirm mechanism .

Q. How can computational modeling guide the design of derivatives with improved target affinity?

Molecular docking (e.g., AutoDock Vina) and dynamics simulations (e.g., GROMACS) predict interactions with biological targets:

  • Binding pocket analysis : Identify key residues (e.g., ATP-binding sites in kinases) for rational modifications .
  • Pharmacophore mapping : Align substituents (e.g., fluorophenyl groups) with hydrophobic pockets .

Q. What strategies address low reproducibility in biological assay data?

Variability often stems from compound purity or assay conditions. Best practices:

  • HPLC purification : Ensure >95% purity before assays .
  • Standardized protocols : Use cell lines with consistent passage numbers and serum-free media .
  • Positive controls : Include reference inhibitors (e.g., staurosporine for kinase assays) .

Contradictory Data Analysis

Q. How to interpret conflicting reports on cytotoxicity in cancer vs. normal cell lines?

  • Selectivity index (SI) : Calculate SI = IC₅₀(normal cells)/IC₅₀(cancer cells). Values >3 suggest therapeutic potential .
  • Mechanistic studies : Assess apoptosis (Annexin V assay) vs. necrosis (LDH release) to clarify mode of action .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for Imidazo[2,1-b]thiazole Derivatives

StepOptimal ConditionsYield RangeReferences
Core cyclizationDMF, 80°C, triethylamine60–75%
Fluorophenyl couplingPd(PPh₃)₄, DCM, 60°C50–65%
Carboxamide formationEDC/HOBt, RT, 24h70–85%

Q. Table 2. Common Analytical Techniques for Structural Validation

TechniqueCritical ParametersReferences
¹H NMRDeuterated DMSO, 400 MHz
HRMSESI+ mode, resolution >30,000
X-ray crystallographyCryogenic cooling (100 K)

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